3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-methyl-1,2,5-oxadiazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,3,4-Oxadiazole: Known for its broad range of chemical and biological properties.
1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups contribute to its lipophilicity and ability to interact with biological targets in a specific manner .
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-ethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3/c1-3-17-10-6-4-5-9(7-10)12(16)13-11-8(2)14-18-15-11/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
VQEFRZWBWPYTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C |
Origin of Product |
United States |
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